2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine
Description
The exact mass of the compound this compound is 371.14812078 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-24-14-11-20-19(21-12-14)27-13-5-7-22(8-6-13)18(23)15-3-2-4-16-17(15)26-10-9-25-16/h2-4,11-13H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMCBWCLESEMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=C4C(=CC=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a pyrimidine ring substituted with a methoxy group and a benzodioxine moiety linked through a piperidine unit. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. Notably, it has been identified as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) , an important target in cancer therapy due to its role in DNA repair mechanisms.
Mechanistic Insights
- PARP1 Inhibition : The compound competes with NAD+ for binding to the PARP1 enzyme, leading to decreased poly(ADP-ribosyl)ation of target proteins involved in DNA repair processes. This inhibition can sensitize cancer cells to chemotherapy by impairing their ability to repair DNA damage .
- Receptor Interaction : Similar compounds have shown potential as antagonists for various receptors, suggesting that this compound may also modulate receptor-mediated signaling pathways .
Biological Activity Data
Recent studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings regarding its inhibitory effects:
| Activity Assay | IC50 Value (μM) | Reference |
|---|---|---|
| PARP1 Inhibition | 5.8 | |
| Antiproliferative Activity on Cancer Cells | 12 | |
| Receptor Binding Affinity | Not specified |
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by the specific substitutions on the pyrimidine and benzodioxine rings. Modifications have been shown to impact potency and selectivity:
- Methoxy Substitution : Enhances lipophilicity and receptor affinity.
- Benzodioxine Modifications : Alter interactions with PARP1, affecting inhibitory potency.
A systematic study on analogs revealed that increasing the size or polarity of substituents on the benzodioxine ring often resulted in decreased activity due to steric hindrance or unfavorable interactions .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Therapeutics : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines when combined with standard chemotherapeutic agents. This suggests a synergistic effect due to PARP1 inhibition .
- Neuroprotective Effects : Preliminary studies indicate that compounds with similar structures exhibit neuroprotective properties, potentially through modulation of oxidative stress pathways. This opens avenues for exploring its use in neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
